CCT365623

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

CCT365623 es un inhibidor de la lisil oxidasa activo por vía oral. La lisil oxidasa es una amino oxidasa dependiente del cobre que entrecruza los colágenos y la elastina en la matriz extracelular. Esta enzima es un mediador crítico del crecimiento tumoral y la diseminación metastásica, lo que la convierte en un objetivo significativo para la terapia del cáncer .

Métodos De Preparación

La síntesis de CCT365623 implica la selección de alto rendimiento para identificar los aciertos iniciales, seguida de estudios de relación estructura-actividad para optimizar el compuesto. El producto final es un inhibidor basado en aminometilenoteofeno con concentraciones inhibitorias medias submicromolares en un ensayo de actividad enzimática de lisil oxidasa . El compuesto se prepara como una sal de clorhidrato para una mejor estabilidad y propiedades farmacocinéticas .

Análisis De Reacciones Químicas

CCT365623 sufre diversas reacciones químicas, centrándose principalmente en su acción inhibitoria sobre la lisil oxidasa. Suprime la fosforilación del receptor del factor de crecimiento epidérmico y la fosforilación de AKT impulsadas por el factor de crecimiento epidérmico . El compuesto es estable en microsomas de hígado de ratón y no inhibe el canal de potasio cardíaco hERG .

Aplicaciones Científicas De Investigación

CCT365623 tiene aplicaciones significativas en la investigación del cáncer. Se ha demostrado que reduce el crecimiento tumoral y la carga metastásica en un modelo de ratón transgénico con tumor de mama dependiente de lisil oxidasa . El compuesto interrumpe la retención en la superficie celular del receptor del factor de crecimiento epidérmico y retrasa el crecimiento de las células tumorales primarias y metastásicas . También es valioso para estudiar el mecanismo de la lisil oxidasa in vitro e in vivo .

Mecanismo De Acción

CCT365623 inhibe la lisil oxidasa uniéndose a su sitio activo, que contiene un motivo de unión al cobre y un cofactor de tirosilquinona de lisina. Esta inhibición previene la desaminación oxidativa de los residuos de lisina peptídica, lo que reduce el entrecruzamiento de los colágenos y la elastina en la matriz extracelular . El compuesto también suprime la fosforilación del receptor del factor de crecimiento epidérmico y la fosforilación de AKT, que son vías críticas en la progresión tumoral .

Comparación Con Compuestos Similares

CCT365623 es único debido a su alta potencia y selectividad como inhibidor de la lisil oxidasa. Compuestos similares incluyen otros inhibidores basados en aminometilenoteofeno que también se dirigen a la lisil oxidasa, pero pueden diferir en sus propiedades farmacocinéticas y eficacia . La biodisponibilidad oral del compuesto y sus buenas propiedades farmacocinéticas lo convierten en un candidato prometedor para su posterior desarrollo .

Actividad Biológica

CCT365623 is a potent inhibitor of lysyl oxidase (LOX), an enzyme critical for the cross-linking of collagen and elastin in the extracellular matrix. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit tumor progression and metastasis.

This compound functions primarily by disrupting the interaction between LOX and epidermal growth factor receptor (EGFR). The inhibition of LOX leads to reduced retention of EGFR at the cell surface, which is crucial for the activation of signaling pathways that promote tumor growth. Specifically, studies have shown that this compound inhibits LOX activity both biochemically and in living cells, demonstrating its effectiveness at concentrations significantly lower than traditional LOX inhibitors like β-aminopropionitrile (BAPN) .

Research Findings

Several studies have explored the biological activity of this compound, highlighting its anti-tumor effects:

- In Vitro Studies : this compound showed a half-maximal inhibitory concentration (IC50) of approximately 5 μM against LOX, compared to 250 μM for BAPN, indicating a much higher potency . In cell-based assays, this compound effectively inhibited EGF-induced phosphorylation of EGFR and AKT, critical components in cancer cell signaling pathways .

- In Vivo Studies : In mouse models of spontaneous breast cancer, treatment with this compound resulted in a significant reduction in metastatic lung tumor burden. This underscores its potential as an effective therapeutic agent against metastatic disease .

Case Studies

- Breast Cancer Models : In a study involving triple-negative breast cancer models, this compound was shown to significantly reduce tumor growth and metastasis. The compound's ability to inhibit LOX not only affected tumor cell proliferation but also altered the tumor microenvironment, making it less conducive to metastasis .

- Liver Cancer Studies : Another investigation demonstrated that LOX inhibition by this compound could reverse liver fibrosis in animal models, suggesting broader implications for its use in fibrotic diseases alongside cancer .

Data Table: Summary of Biological Activity

| Study Type | Model | Key Findings | IC50 (μM) |

|---|---|---|---|

| In Vitro | MDA-MB-231 Cells | Inhibited EGF-induced signaling | 5 |

| In Vivo | Mouse Breast Cancer Model | Reduced metastatic burden in lungs | - |

| In Vivo | Liver Fibrosis Model | Reversed fibrosis effects | - |

Pharmacokinetics and Selectivity

This compound exhibits favorable pharmacokinetic properties, making it suitable for oral administration. Its selectivity for LOX over other amine oxidases has been confirmed through structure-activity relationship (SAR) studies, which optimized its chemical structure for enhanced efficacy and reduced off-target effects .

Propiedades

Número CAS |

2126134-01-6 |

|---|---|

Fórmula molecular |

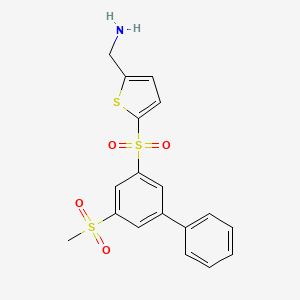

C18H17NO4S3 |

Peso molecular |

407.5 g/mol |

Nombre IUPAC |

[5-(3-methylsulfonyl-5-phenylphenyl)sulfonylthiophen-2-yl]methanamine |

InChI |

InChI=1S/C18H17NO4S3/c1-25(20,21)16-9-14(13-5-3-2-4-6-13)10-17(11-16)26(22,23)18-8-7-15(12-19)24-18/h2-11H,12,19H2,1H3 |

Clave InChI |

ADIBEGOVRYXDOX-UHFFFAOYSA-N |

SMILES |

CS(C1=CC(S(C2=CC=C(CN)S2)(=O)=O)=CC(C3=CC=CC=C3)=C1)(=O)=O |

SMILES canónico |

CS(=O)(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(S3)CN |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

CCT365623; CCT-365623; CCT 365623. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.